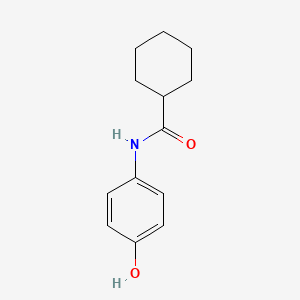

N-(4-hydroxyphenyl)cyclohexanecarboxamide

Vue d'ensemble

Description

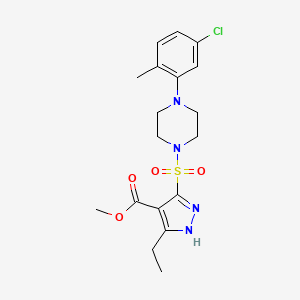

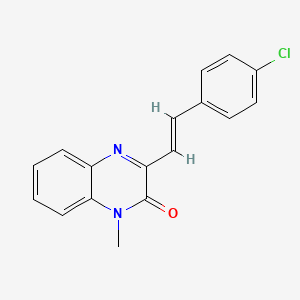

“N-(4-hydroxyphenyl)cyclohexanecarboxamide” is a chemical compound with the linear formula C13H17NO2 . It has a molecular weight of 219.286 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H17NO2 . This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique

Synthesis and Characterization : N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating their potential for various chemical applications. The study by Özer, Arslan, VanDerveer, and Külcü (2009) focused on the synthesis and characterization of these compounds, providing insights into their chemical structure and properties (Özer et al., 2009).

Medical Imaging : Derivatives of N-(4-hydroxyphenyl)cyclohexanecarboxamide have been used in positron emission tomography (PET) imaging studies. For instance, research by Choi et al. (2015) compared 18F-Mefway, a derivative of this compound, with 18F-FCWAY for quantifying 5-HT1A receptors in human subjects, highlighting its potential in neuroimaging (Choi et al., 2015).

Material Science : In the field of material science, derivatives of this compound have been used to develop new polyamides. Yang, Hsiao, and Yang (1999) synthesized polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, showing promising properties for industrial applications (Yang et al., 1999).

Corrosion Inhibition : The compound has been studied for its potential as a corrosion inhibitor. Abu-Rayyan et al. (2022) investigated the synthesis and characterization of new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness in inhibiting corrosion on copper in nitric acid solutions (Abu-Rayyan et al., 2022).

Antimelanoma Activity : this compound derivatives have also shown potential in medical applications such as antimelanoma activity. Lant et al. (2000) synthesized and tested a range of analogues of N-acetyl-4-S-cysteaminylphenol, a derivative of this compound, for their effectiveness against melanoma cell lines (Lant et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h6-10,15H,1-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPELRQCTCINJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

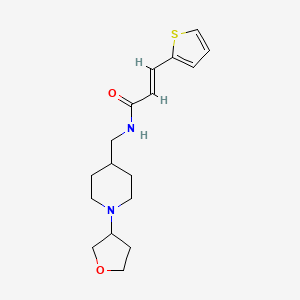

![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)

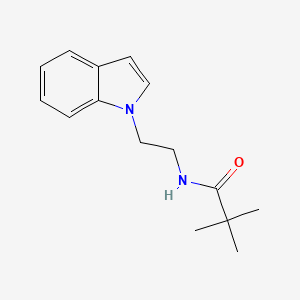

![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)

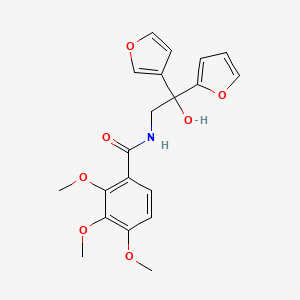

![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)